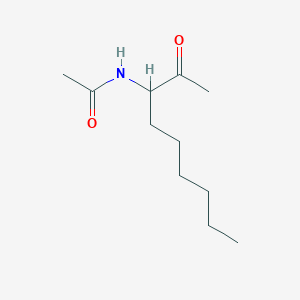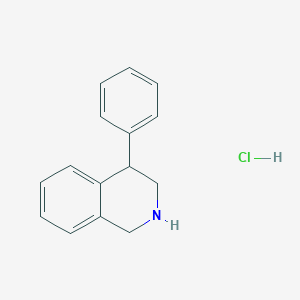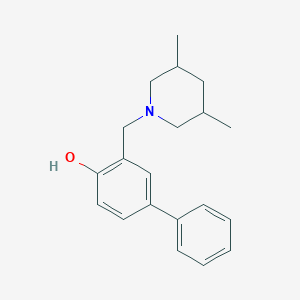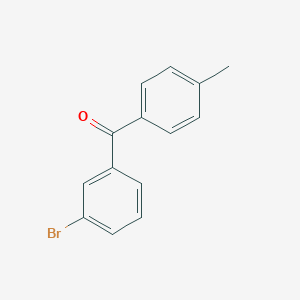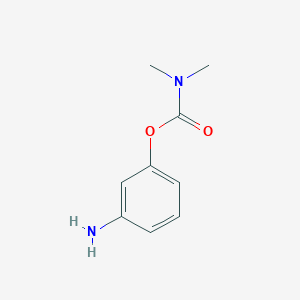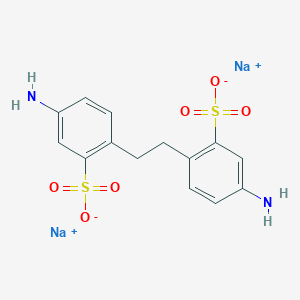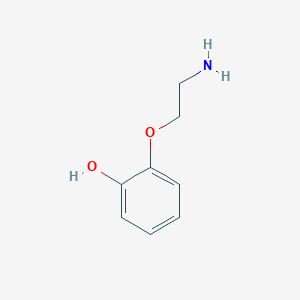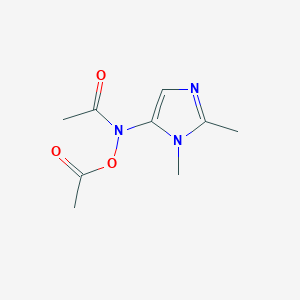
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole, also known as Aloxistatin, is a potent inhibitor of aminopeptidase N (APN). APN is a zinc-dependent metalloprotease enzyme that plays a critical role in various biological processes, including cell proliferation, angiogenesis, and inflammation. Aloxistatin has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases.
Wirkmechanismus
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole exerts its pharmacological effects by selectively inhibiting APN, which is overexpressed in various types of cancer cells and inflammatory tissues. APN plays a critical role in the degradation of bioactive peptides, including enkephalins, substance P, and bradykinin, which are involved in pain perception, inflammation, and angiogenesis. By inhibiting APN, O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole can modulate these biological processes and exert its anti-cancer and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been shown to inhibit tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has several advantages for laboratory experiments, including its potent and selective inhibition of APN, its well-characterized synthesis method, and its established pharmacological effects in various disease models. However, O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole also has some limitations, including its relatively low solubility in water and its potential for off-target effects due to its interaction with other zinc-dependent metalloproteases.
Zukünftige Richtungen
Future research directions for O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole include the development of more potent and selective APN inhibitors, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole may have potential applications in other disease areas, such as neurological disorders and infectious diseases, where APN has been implicated in disease pathogenesis.
Synthesemethoden
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole can be synthesized through a multi-step process involving the reaction of 1,2-dimethylimidazole with acetic anhydride and hydroxylamine hydrochloride. The resulting product is then treated with sodium hydroxide and acetic acid to yield O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole.
Wissenschaftliche Forschungsanwendungen
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
CAS-Nummer |
108549-40-2 |
|---|---|
Produktname |
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole |
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate |
InChI |
InChI=1S/C9H13N3O3/c1-6-10-5-9(11(6)4)12(7(2)13)15-8(3)14/h5H,1-4H3 |
InChI-Schlüssel |
APDTXLXZTDCNIT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1C)N(C(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=NC=C(N1C)N(C(=O)C)OC(=O)C |
Andere CAS-Nummern |
108549-40-2 |
Synonyme |
DiacDMH O,N-diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



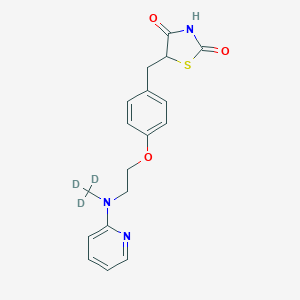
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
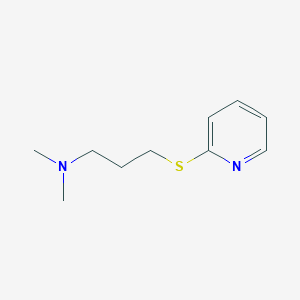
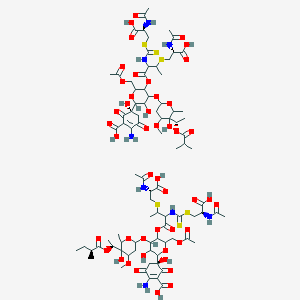
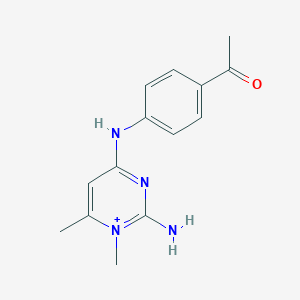
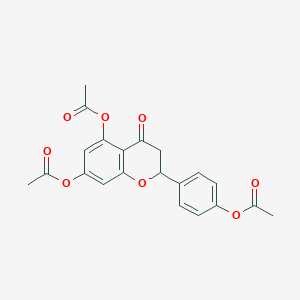
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
